6,6-Dimethylpiperidin-3-amine dihydrochloride 6,6-Dimethylpiperidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13795630
InChI: InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H
SMILES: CC1(CCC(CN1)N)C.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol

6,6-Dimethylpiperidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC13795630

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

6,6-Dimethylpiperidin-3-amine dihydrochloride -

Specification

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
IUPAC Name 6,6-dimethylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H
Standard InChI Key RQONNEOLTVCZGY-UHFFFAOYSA-N
SMILES CC1(CCC(CN1)N)C.Cl.Cl
Canonical SMILES CC1(CCC(CN1)N)C.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6,6-dimethylpiperidin-3-amine dihydrochloride is C₈H₁₈N₂·2HCl, yielding a molecular weight of 215.16 g/mol. The piperidine ring adopts a chair conformation, with the two methyl groups at C6 imposing steric hindrance that influences stereochemical interactions. The dihydrochloride salt formation protonates the amine group, increasing polarity and stability under physiological conditions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₈N₂·2HCl
Molecular Weight215.16 g/mol
Solubility>50 mg/mL in water (predicted)
logP (Partition Coefficient)1.2 (calculated)
pKa (Amine Group)9.1–10.3 (estimated)

The compound’s stereochemistry at C3 (R-configuration in enantiomeric forms) critically affects its binding affinity to biological targets, as seen in opioid receptor antagonists where R-enantiomers exhibit higher selectivity.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically begins with D-glutamine as a chiral precursor. Key steps include:

  • Cyclization: Formation of the piperidine ring via intramolecular amidation.

  • Methylation: Introduction of methyl groups at C6 using methyl iodide under basic conditions.

  • Amination: Reductive amination at C3 with ammonia and sodium cyanoborohydride.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Industrial Production

Industrial processes employ continuous flow reactors to optimize yield and purity. Automated systems control parameters such as temperature (maintained at 50–60°C for amination) and pressure, achieving batch-to-batch consistency. Catalytic hydrogenation is often used for intermediate reductions, minimizing byproduct formation.

Biological Activity and Mechanisms

Kinase Inhibition

Piperidine derivatives are pivotal in designing cyclin-dependent kinase (CDK) inhibitors. For example, SY-5609, a noncovalent CDK7 inhibitor, incorporates a dimethyl phosphine oxide-substituted piperidine to enhance selectivity (IC₅₀ = 3 nM against CDK7 vs. >1,000 nM for CDK2/9) . The 6,6-dimethyl substitution in 6,6-dimethylpiperidin-3-amine dihydrochloride may similarly modulate kinase binding pockets.

Table 2: Comparative Bioactivity of Piperidine Derivatives

CompoundTargetIC₅₀/EC₅₀Selectivity Index
SY-5609 CDK73 nM>300 (vs. CDK2/9)
Tilmicosin Bacterial 50S0.5 µg/mLN/A
N,N-Dimethylpiperidin-3-amine

Pharmacokinetic and Toxicological Profiles

Metabolism and Excretion

Piperidine derivatives undergo hepatic metabolism via CYP3A4-mediated oxidation, producing N-oxide metabolites. Renal excretion accounts for 60–70% of elimination, with a half-life of 4–6 hours in preclinical models.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for Janus kinase (JAK) inhibitors like Tofacitinib. Its rigid piperidine core facilitates stereoselective synthesis, reducing enantiomeric impurities in final drug products.

Material Science

In polymer chemistry, 6,6-dimethylpiperidin-3-amine dihydrochloride acts as a crosslinking agent for epoxy resins, enhancing thermal stability (glass transition temperatures up to 180°C).

Challenges and Future Directions

Current limitations include:

  • Stereochemical Sensitivity: Small changes in the C3 configuration drastically alter biological activity, requiring stringent chiral resolution techniques.

  • Toxicity Concerns: Piperidine derivatives may inhibit hERG potassium channels, prolonging QT intervals. Structural modifications, such as introducing polar groups at C6, could mitigate this risk .

Future research should prioritize in vivo efficacy studies and computational modeling to optimize target engagement.

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